2-(2-Bromophenyl)-2,2-difluoroacetamide
Description
2-(2-Bromophenyl)-2,2-difluoroacetamide is an organic compound that features a bromine atom and two fluorine atoms attached to an acetamide group
Properties
Molecular Formula |
C8H6BrF2NO |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H6BrF2NO/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
VZWANJYXYZCFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Amination to Form 2-Bromo-2,2-difluoroacetamide
- Ethyl bromodifluoroacetate is dissolved in diethyl ether at a mass ratio of approximately 2:1 to 1.5:1 (ethyl bromodifluoroacetate:ether).
- Ammonia gas is bubbled into this solution until the reaction completes, as monitored by gas chromatography.
- The solvent is then removed under reduced pressure to yield a solid crude 2-bromo-2,2-difluoroacetamide.
- The solid is washed with normal hexane and vacuum-dried, yielding a pale solid that can be used directly in the next step without further purification.
Step 2: Reduction and Formation of 2-Bromo-2,2-difluoroethylamine Hydrochloride
- The crude amide is dissolved in tetrahydrofuran (THF) at a mass ratio of amide to THF between 1:6 and 1:8.
- Sodium borohydride (referred to as Peng Qinghuana in the source) is added at a molar ratio of amide to sodium borohydride of approximately 1:2 to 1:3.
- The reaction temperature is maintained between 0 and 10 °C.
- Boron trifluoride etherate is added dropwise at a molar ratio of boron trifluoride etherate to amide of 1.5 to 2:1.
- The mixture is stirred overnight at room temperature.
- The reaction is quenched by adding saturated sodium hydroxide aqueous solution.
- The product is extracted with dichloromethane, washed with saturated sodium chloride solution, and the organic phase is distilled.
- Hydrogen chloride gas is bubbled into the solution to adjust the pH below 3, precipitating the white solid 2-bromo-2,2-difluoroethylamine hydrochloride.
Yields and Scale
- The yield of this two-step process ranges from 30% to 35%.
- The procedure has been demonstrated at scales from hundreds of grams to several kilograms, indicating suitability for mass production.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Ratios (mass or mol) | Temperature (°C) | Yield (%) | Scale (g or kg) |
|---|---|---|---|---|---|
| Amination | Ethyl bromodifluoroacetate, ammonia gas, ether solvent | Ester:ether = 2:1 to 1.5:1 (mass) | Ambient | - | 700 g to 2 kg |
| Reduction | Sodium borohydride, boron trifluoride etherate, THF | Amide:NaBH4 = 1:2 to 1:3 (mol) | 0–10 (additive) | 30–35 | 600 g to 1.8 kg |
| Workup | NaOH saturated solution, dichloromethane extraction | - | Ambient | - | - |
Alternative Preparation via Suzuki–Miyaura Cross-Coupling
Cross-Coupling of 4-(Bromodifluoroacetyl)morpholine with Arylboronic Acids
- The compound 4-(bromodifluoroacetyl)morpholine serves as a key intermediate.
- This intermediate undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids to afford 2,2-difluoro-2-arylacetamides.
- This method allows the introduction of the 2-bromophenyl group by selecting 2-bromophenylboronic acid as the coupling partner.
- The reaction conditions typically involve palladium catalysts, bases, and suitable solvents under inert atmosphere.
- This approach is advantageous for synthesizing a variety of fluorinated arylacetamides with structural diversity.
Transformation of Difluoroacetamide to Difluoroethylamine
- The difluoroacetamide intermediate can then be converted to the corresponding difluoroethylamine through reduction or amination protocols.
- This step completes the synthesis of 2-(2-bromophenyl)-2,2-difluoroacetamide derivatives.
Advantages and Research Context
- This method circumvents the need for long and tedious difluorination steps involving reagents like N,N-diethylaminosulfur trifluoride (DAST).
- It provides a more straightforward and scalable route to fluorinated analogs of biologically relevant compounds such as octopamine and noradrenaline.
- The approach has been validated in recent research with in silico docking studies confirming biological relevance.
Comparative Analysis of Preparation Methods
| Aspect | Ethyl Bromodifluoroacetate Route | Suzuki–Miyaura Cross-Coupling Route |
|---|---|---|
| Starting Materials | Ethyl bromodifluoroacetate, ammonia | 4-(Bromodifluoroacetyl)morpholine, arylboronic acids |
| Key Reactions | Amination, reduction with sodium borohydride and BF3·OEt2 | Palladium-catalyzed cross-coupling |
| Reaction Complexity | Moderate, involves two main steps | Moderate to high, requires palladium catalyst |
| Scalability | Demonstrated at kilogram scale | Scalable but catalyst cost and handling may limit scale |
| Yield | 30–35% | Generally good yields reported in literature |
| Cost Efficiency | Uses inexpensive reagents, no expensive catalysts | Requires palladium catalyst, potentially more costly |
| Purity and Product Quality | High purity, suitable for further functionalization | High purity, versatile for diverse analog synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2,2-difluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
2-(2-Bromophenyl)-2,2-difluoroacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-2,2,2-trifluoroacetamide: Similar structure but with an additional fluorine atom.
2-(2-Bromophenyl)ethylamine: Similar structure but with an ethylamine group instead of the acetamide group.
(2-Bromophenyl)diphenylphosphine: Similar structure but with a diphenylphosphine group instead of the acetamide group.
Uniqueness
2-(2-Bromophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-(2-Bromophenyl)-2,2-difluoroacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H7BrF2N
- Molecular Weight : 250.06 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial agent and a modulator of enzymatic activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.5 | 32 |
| Escherichia coli | 14.0 | 64 | |
| Pseudomonas aeruginosa | 16.0 | 32 |
The compound showed a notable zone of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| U87MG (Glioblastoma) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key enzymatic pathways. Studies indicate that the compound may inhibit hexokinase activity, a critical enzyme in glucose metabolism, thus disrupting energy production in cancer cells .
Case Studies
-
Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various fluorinated derivatives against bacterial strains. The results indicated that the presence of bromine and fluorine atoms enhances the antimicrobial activity compared to non-fluorinated analogs .
- Findings : The study found that compounds with halogen substitutions exhibited improved binding affinities to bacterial targets.
- Cytotoxicity Assessment in Cancer Cells : Another research focused on the cytotoxic potential of halogenated acetamides on glioblastoma cells. The findings revealed that the introduction of bromine significantly increased the cytotoxicity compared to unmodified compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
